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Compound of Interest

Compound Name: Isodrin

Cat. No.: B128732 Get Quote

A detailed examination of the neurotoxic effects of the organochlorine insecticide Isodrin and

its primary metabolites, Endrin and 12-ketoendrin, reveals a significant increase in toxicity

following metabolic transformation. This guide provides a comprehensive comparison of their

neurotoxic profiles, supported by experimental data, to inform researchers, scientists, and drug

development professionals.

Isodrin, a cyclodiene pesticide, exerts its neurotoxic effects primarily by acting as a convulsant

on the central nervous system (CNS). Its mechanism of action involves the non-competitive

antagonism of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main

inhibitory neurotransmitter receptor in the brain. By blocking the chloride ion channel of this

receptor, Isodrin and its metabolites disrupt the normal inhibitory signaling, leading to

hyperexcitability of neurons and, consequently, seizures and other neurotoxic symptoms.[1][2]

Metabolic Activation to More Potent Neurotoxicants
Isodrin itself is neurotoxic, but its metabolism in the body leads to the formation of even more

potent compounds. The primary metabolic pathway involves the epoxidation of Isodrin to

Endrin.[3] Endrin is a known neurotoxicant that shares a similar mechanism of action with its

parent compound. Further metabolism of Endrin can lead to the formation of 12-ketoendrin, a

metabolite that has been identified as a particularly potent neurotoxin.[4]
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The acute toxicity of Isodrin and its metabolites has been evaluated in animal studies, with the

lethal dose 50 (LD50) serving as a key indicator of their potency. The data clearly demonstrates

a significant increase in toxicity with each metabolic step.

Compound Test Species
Route of
Administration

LD50 (mg/kg) Reference(s)

Isodrin Mouse Oral 8.8 [3]

Isodrin Rat Dermal 23 [3]

Endrin Rat Oral 3 - 43 [5]

12-ketoendrin Rat Oral 0.8 - 1.1 [4]

Caption: Comparative acute toxicity of Isodrin and its metabolites.

Key Signaling Pathways in Neurotoxicity
The primary signaling pathway disrupted by Isodrin and its metabolites is the GABAergic

inhibitory neurotransmission. However, their neurotoxicity is multifaceted, also involving the

dysregulation of intracellular calcium homeostasis.

GABA-A Receptor Antagonism
Isodrin, Endrin, and 12-ketoendrin are non-competitive antagonists of the GABA-A receptor,

binding to a site within the chloride ion channel, often referred to as the picrotoxin binding site.

[1][2] This binding event physically blocks the flow of chloride ions into the neuron, even when

GABA is bound to its receptor. The reduction in chloride influx prevents the hyperpolarization of

the neuronal membrane, making the neuron more susceptible to firing action potentials in

response to excitatory stimuli. This leads to a state of uncontrolled neuronal firing, manifesting

as convulsions and seizures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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